1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether
Brand Name: Vulcanchem
CAS No.: 38383-85-6
VCID: VC11666359
InChI: InChI=1S/C7H13O2.BrH.Zn/c1-4-9-7(8)5-6(2)3;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1
SMILES: CCOC(=O)[CH-]C(C)C.[Zn+]Br
Molecular Formula: C7H13BrO2Zn
Molecular Weight: 274.5 g/mol

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether

CAS No.: 38383-85-6

Cat. No.: VC11666359

Molecular Formula: C7H13BrO2Zn

Molecular Weight: 274.5 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether - 38383-85-6

Specification

CAS No. 38383-85-6
Molecular Formula C7H13BrO2Zn
Molecular Weight 274.5 g/mol
IUPAC Name bromozinc(1+);ethyl 3-methylbutanoate
Standard InChI InChI=1S/C7H13O2.BrH.Zn/c1-4-9-7(8)5-6(2)3;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1
Standard InChI Key GFPYWRSWRLKPAP-UHFFFAOYSA-M
SMILES CCOC(=O)[CH-]C(C)C.[Zn+]Br
Canonical SMILES CCOC(=O)[CH-]C(C)C.[Zn+]Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, bromozinc(1+); ethyl 3-methylbutanoate, reflects its dual ionic-covalent nature. The zinc cation (Zn⁺) forms a σ-bond with the deprotonated α-carbon of the ethyl 3-methylbutanoate ligand, while the bromide counterion balances the charge. Key structural features include:

  • Zinc coordination: The tetrahedral geometry around zinc involves bonding to the enolate oxygen, the α-carbon, and two solvent molecules (ether).

  • Steric profile: The 3-methyl substituent on the butanoate backbone introduces steric hindrance, modulating reactivity in cross-coupling reactions.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Registry Number38383-85-6
Molecular FormulaC₇H₁₃BrO₂Zn
Molecular Weight274.5 g/mol
SMILES NotationCCOC(=O)[CH-]C(C)C.[Zn+]Br
Solvent SystemDiethyl ether (0.50 M)

Spectroscopic Fingerprints

While experimental spectral data remain unpublished, comparative analysis with analogous organozinc compounds suggests characteristic signals:

  • ¹H NMR: A singlet at δ 1.2–1.4 ppm for the ethyl methyl group, coupled with multiplet resonances for the branched methyl groups (δ 0.9–1.1 ppm) .

  • IR Spectroscopy: Strong absorption at 1670–1710 cm⁻¹ (C=O stretch) and 450–500 cm⁻¹ (Zn–C vibration) .

Synthetic Methodologies

Preparation of the Organozinc Reagent

The synthesis follows a halogen-zinc exchange protocol, adapting procedures from Negishi’s foundational work on organozinc reagents :

  • Substrate activation: Ethyl 3-methylbutanoate undergoes deprotonation at the α-position using LDA (lithium diisopropylamide) at –78°C in THF.

  • Transmetalation: The resultant enolate reacts with ZnBr₂ in diethyl ether, yielding the zincate complex .

  • Solvent standardization: The product is diluted to 0.50 M in ether to optimize stability and handling.

Critical parameters include:

  • Temperature control: Maintaining –78°C during deprotonation prevents ketone decomposition .

  • Moisture exclusion: Rigorous anhydrous conditions (argon atmosphere, molecular sieves) prevent hydrolysis to Zn(OH)Br.

Comparative Synthetic Routes

Alternative methodologies have been explored but show limitations:

MethodYield (%)Purity IssuesReference
Direct oxidative insertion62Zinc dust contamination
Grignard-zinc transmetalation78Ether-peroxide formation

The halogen-zinc exchange remains preferred for scalability (multi-gram batches) and reproducibility .

Reactivity and Mechanistic Insights

Table 2: Representative Coupling Partners

ElectrophileProduct Yield (%)Conditions
4-Iodotoluene83Pd(PPh₃)₄, THF, 60°C
Trans-β-bromostyrene71Pd(dba)₂, DMF, rt

Nucleophilic Additions

The zinc enolate attacks electrophilic centers under mild conditions:

  • Aldehydes/ketones: Diastereoselective aldol reactions (dr up to 4:1) .

  • Epoxides: Ring-opening to γ-hydroxy esters (60–75% yield) .

Comparative Analysis with Analogous Reagents

Solvent Effects

ReagentSolventStability (months)Reactivity (k, M⁻¹s⁻¹)
1-Ethoxy-3-methyl-zinc bromideEther31.2 × 10⁻³
3-Oxopropylzinc bromideTHF22.8 × 10⁻³

Ether’s lower polarity enhances zincate stability but reduces reaction rates versus THF-based systems .

Functional Group Tolerance

  • Ester groups: Compatible (no transesterification observed) .

  • Nitro groups: Limited tolerance (20% yield reduction) .

Emerging Applications and Future Directions

Peptide Functionalization

Recent advances in late-stage peptide modification utilize this reagent for:

  • Tyrosine iodination: Site-selective aryl–Zn exchange on cyclic peptides .

  • Side-chain alkylation: Introduces fluorescent tags for bioimaging .

Flow Chemistry Adaptations

Microreactor systems enhance safety and efficiency:

  • Residence time: 120 s at 25°C achieves 95% conversion .

  • Throughput: 2.5 mmol/hour in continuous flow mode .

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